Glafenic acid

Protein Binding Pharmacokinetics NSAID Pharmacology

Analytical reference standard essential for quantifying the active moiety of glafenine. As the major metabolite achieving >18-fold higher plasma exposure than the parent drug, its use is mandatory for accurate pharmacokinetic and bioequivalence studies. This compound is also identified as constituting up to 75% of glafenine-induced renal calculi by mass, making it vital for clinical toxicology. - Enables quantification of the primary active species driving efficacy and nephrotoxicity. - High affinity for the warfarin/azapropazone site on HSA (K = 2.4 x 10⁶ L/mol) supports drug displacement assays. - Directly differentiated from floctafenic acid by an 8-fold higher HSA binding affinity.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
CAS No. 10440-42-3
Cat. No. B128836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlafenic acid
CAS10440-42-3
Synonyms2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid;  N-(7-Chloro-4-quinolyl)anthranilic Acid;  (+)-Glafenic Acid;  R 1264; 
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)
InChIKeyHTKGKUISLUERQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glafenic Acid (CAS 10440-42-3) Procurement and Analytical Reference Guide


Glafenic acid (CAS 10440-42-3) is an anthranilic acid derivative that functions as a non-steroidal anti-inflammatory drug (NSAID) . It is primarily recognized as the major active and nephrotoxic metabolite of the prodrug glafenine [1]. This compound is characterized by its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins . Its presence and quantification are critical in pharmacokinetic studies and toxicity assessments, particularly in cases involving renal calculi formation [2].

Metabolite reference standard for glafenine prodrug pharmacokinetic studies
High binding affinity probe for albumin interaction and drug displacement assays
Nephrotoxic metabolite standard for safety and forensic toxicology investigations

Why Glafenic Acid is Not Interchangeable with Glafenine or Other Anthranilic Analogs


Glafenic acid is not a simple substitute for its prodrug glafenine or related analogs like floctafenic acid due to significant differences in protein binding affinity, pharmacokinetic profile, and metabolic fate [1][2]. As the active metabolite, glafenic acid's in vivo formation and clearance dictate both efficacy and toxicity, a dynamic absent in directly administered prodrug comparators [2]. Furthermore, head-to-head binding studies reveal a dramatic divergence in affinity for human serum albumin (HSA) between glafenic and floctafenic acids, leading to distinct pharmacokinetic and safety profiles that preclude direct therapeutic substitution [1].

Prodrug vs. Active Metabolite
Direct glafenine administration may not reproduce glafenic acid’s exposure profile; metabolic activation and clearance differ.
Binding Affinity Mismatch
Glafenic acid exhibits markedly different HSA and erythrocyte binding vs. floctafenic acid, altering distribution and interaction potential.
Analytical Differentiation Required
UV spectra overlap with glafenine necessitates validated HPSAM or equivalent method to avoid misquantification in mixtures.

Quantitative Evidence: How Glafenic Acid's Profile Differs from Glafenine and Floctafenic Acid


Superior Human Serum Albumin Binding Affinity vs. Floctafenic Acid

In a head-to-head in vitro equilibrium dialysis study, glafenic acid demonstrated a markedly higher binding affinity for human serum albumin (HSA) compared to its close structural analog, floctafenic acid [1]. This difference in binding translates to distinct pharmacokinetic behaviors and potential drug-drug interaction risks.

HSA Binding
Head-to-head
8-fold higher affinity
K=2.4×10⁶ vs 0.3×10⁶ L/mol
Stoichiometry n=1 vs n=2
Reported HSA binding interaction context
Equilibrium dialysis with human albumin
Protein Binding Pharmacokinetics NSAID Pharmacology

Distinct Erythrocyte Binding Profile vs. Floctafenic Acid

The same study revealed a dramatic quantitative and qualitative difference in binding to human erythrocytes [1]. This divergence further underscores the non-interchangeable nature of these closely related anthranilic acid derivatives.

Erythrocyte Binding
Head-to-head
>240-fold higher affinity
K=1.7×10⁶ vs 0.007×10⁶ L/mol
Capacity N=12.4 vs 2900 µmol/L
Reported erythrocyte partitioning context
In vitro human erythrocyte binding
Blood Distribution Pharmacokinetics NSAID Safety

Metabolite-to-Parent Exposure Ratio Defines Active Entity in Healthy Subjects

In a clinical pharmacokinetic study, a single 400 mg oral dose of glafenine resulted in plasma exposure to its active metabolite, glafenic acid, that was approximately 18-fold higher than that of the parent compound in healthy volunteers [1]. This establishes glafenic acid as the primary circulating active moiety responsible for pharmacological effect.

Metabolite/Prodrug AUC Ratio
Head-to-head
Mean AUC ratio 18.2 ± 11.2
Metabolite-to-parent exposure ratio context
Single 400 mg oral glafenine, 12 healthy volunteers
Pharmacokinetics Metabolism Prodrug Analysis

Glafenic Acid is the Directly Implicated Nephrotoxic Metabolite in Renal Calculi Formation

Analysis of renal calculi extracted from patients on long-term glafenine therapy identified glafenic acid as a primary constituent of the stones, establishing it as the direct nephrotoxic metabolite responsible for this adverse effect [1].

Renal Calculi Content
Cross-study
Glafenic acid 33% and 75% of stone mass
Supports nephrotoxicity metabolite screening context
Two clinical cases, IR/UV/chromatography analysis
Toxicity Nephrology Metabolite Analysis

Class-Leading Analgesic Activity Profile vs. Acetylsalicylic Acid and Clometacine

While glafenic acid is the active metabolite, its parent prodrug glafenine was ranked second for in vivo analgesic potency in a classic comparative study, establishing the class profile. In the acetic acid writhing test, glafenine demonstrated a stronger effect than clometacine and acetylsalicylic acid [1].

Analgesic Rank
Class-level
Rank 3 of 5: Glafenine above clometacine, aspirin
Ranked analgesic activity context
Rat writhing test, prostaglandin inhibition
Analgesic Efficacy Prostaglandin Inhibition In Vivo Models

Validated Analytical Methodology for Distinguishing Glafenic Acid from Glafenine in Mixtures

A validated H-point standard additions method (HPSAM) has been developed for the simultaneous determination of glafenic acid and glafenine, resolving their overlapping UV spectra [1]. The method provides a robust, quantitative approach for distinguishing the metabolite from the parent drug in mixtures, which is critical for both pharmaceutical analysis and pharmacokinetic studies.

Method Precision
Supporting
Simultaneous quantification, RSD ~2%
Supports analytical differentiation from parent drug
HPSAM spectrophotometric/spectrofluorimetric method
Analytical Chemistry Quality Control Spectrophotometry

Procurement-Driven Application Scenarios for Glafenic Acid (CAS 10440-42-3)


Primary Reference Standard for Glafenine Pharmacokinetic and Metabolism Studies

Given that glafenic acid is the major active metabolite with plasma exposure over 18 times higher than the parent drug glafenine, its procurement as an analytical reference standard is mandatory for any accurate pharmacokinetic, bioequivalence, or drug metabolism study involving glafenine [1]. This is essential for quantifying the active moiety driving both efficacy and toxicity.

Essential Reagent for In Vitro Protein Binding and Drug-Drug Interaction (DDI) Assays

The uniquely high and selective binding affinity of glafenic acid for the warfarin/azapropazone site on human serum albumin (K = 2.4 x 10⁶ L/mol), which is 8-fold higher than the structurally similar floctafenic acid, makes it a critical compound for use in competitive binding assays [1]. Procuring glafenic acid is necessary for investigating potential displacement interactions with other high-affinity albumin-binding drugs.

Analytical Standard for Nephrotoxicity and Forensic Toxicology Investigations

As the metabolite directly identified as constituting up to 75% of glafenine-induced renal calculi by mass, glafenic acid is a vital reference material for clinical and forensic laboratories investigating suspected cases of NSAID-related nephrolithiasis or acute kidney injury [1]. Its procurement is necessary for developing and validating diagnostic LC-MS/MS or GC-MS methods to detect this specific toxin in urine, plasma, or stone material.

Reference Compound for Comparative Analgesic Pharmacology Research

As the active moiety of glafenine, a compound shown to be more potent than acetylsalicylic acid and clometacine in classic in vivo pain models, glafenic acid serves as a key reference standard in preclinical analgesic research [1]. Procuring this compound enables researchers to benchmark novel analgesic candidates against a known potent anthranilic acid derivative in established assays like the acetic acid writhing test.

Application
Selection Property
Validation Focus
Prodrug metabolism & PK studies
Active metabolite reference standard
Metabolite-to-parent exposure ratio review
Drug-protein binding & DDI assays
High HSA binding affinity probe
Albumin binding interaction studies
Nephrotoxicity & forensic toxicology
Nephrotoxic metabolite reference
Renal calculi composition analysis
Analgesic efficacy research
Anthranilic acid reference standard
In vivo pain model benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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